
Methyl 1-diphenylmethyl-3-azetidine acetate
Overview
Description
Methyl 1-diphenylmethyl-3-azetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
The synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable diphenylmethyl halide reacts with the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetate ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-diphenylmethyl-3-azetidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under appropriate conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation.
Scientific Research Applications
Scientific Research Applications
The applications of methyl 1-diphenylmethyl-3-azetidine acetate span multiple disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals .
Biology
- Biological Interactions : Its unique structure allows it to be a candidate for studying biological interactions. Research is ongoing to understand how it interacts with various biological systems, which could lead to insights into its therapeutic potential .
Medicine
- Pharmaceutical Intermediate : There is growing interest in exploring this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its potential therapeutic effects are under investigation, particularly concerning its efficacy and safety profiles .
Industry
- Catalyst Development : The compound may also find applications in industrial processes as a catalyst, contributing to the development of new synthetic methodologies .
Case Studies
Several studies have highlighted the utility of this compound:
- Pharmacological Studies : Research has demonstrated that modifications to the azetidine ring can improve pharmacokinetic properties, enhancing the compound's bioavailability and therapeutic index .
- Synthetic Methodologies : Recent advancements in synthetic strategies have revealed new pathways for producing functionalized azetidines, showcasing the versatility of this compound in generating diverse chemical entities .
Mechanism of Action
The mechanism of action of Methyl 1-diphenylmethyl-3-azetidine acetate involves its interaction with specific molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical transformations, potentially leading to the modulation of biological pathways and targets.
Comparison with Similar Compounds
Methyl 1-diphenylmethyl-3-azetidine acetate can be compared with other similar compounds, such as:
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
The uniqueness of this compound lies in its four-membered azetidine ring, which provides a balance between stability and reactivity, making it a valuable compound in various chemical and biological applications .
Biological Activity
Methyl 1-diphenylmethyl-3-azetidine acetate is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention for its diverse biological activities, including enzyme interactions, cytotoxic effects, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. It can either inhibit or activate these enzymes, influencing the pharmacokinetics of co-administered drugs.
- Cellular Effects : It affects cell signaling pathways and gene expression. For instance, it modulates the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
- Cytotoxicity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Enzymatic Interactions
This compound binds to the active sites of several enzymes, leading to inhibition or activation. Its interaction with proteases has been noted, where it prevents substrate access by binding to the active site.
Cellular Mechanisms
At the cellular level, this compound disrupts membranes due to its basicity and can influence cellular metabolism by altering enzyme activities involved in metabolic pathways. The deprotonation reactions facilitated by this compound allow it to engage in significant biochemical transformations.
Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of synthesized compounds similar to this compound against breast cancer cell lines (MCF-7), it was found that these compounds exhibited significant cytotoxicity compared to standard treatments like Tamoxifen. The results indicated that certain derivatives had enhanced effects on cancerous cells while showing reduced toxicity on normal cells .
Compound | IC50 (μM) | Effect on MCF-7 Cells | Effect on Normal Cells |
---|---|---|---|
This compound | 5.2 | High Cytotoxicity | Low Toxicity |
Tamoxifen | 8.5 | Moderate Cytotoxicity | Moderate Toxicity |
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage in animal models:
- Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function.
- High Doses : Adverse effects including hepatotoxicity and nephrotoxicity have been observed.
Metabolic Pathways
The compound plays a role in various metabolic pathways by acting as a strong base that facilitates deprotonation reactions. This property allows it to interact with enzymes and cofactors, thereby influencing metabolic flux and metabolite levels in biochemical research.
Properties
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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